2-[2-(5-Methyl-2-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine
Overview
Description
2-[2-(5-Methyl-2-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine is an organic compound that features a pyrimidine ring substituted with a 2-(5-methyl-2-propan-2-ylphenoxy)ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Methyl-2-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine typically involves the following steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 5-methyl-2-propan-2-ylphenol with ethylene oxide to form 2-(5-methyl-2-propan-2-ylphenoxy)ethanol.
Conversion to Ethylsulfanyl Intermediate: The phenoxyethyl intermediate is then reacted with thionyl chloride to form 2-(5-methyl-2-propan-2-ylphenoxy)ethyl chloride, which is subsequently treated with sodium sulfide to yield 2-(5-methyl-2-propan-2-ylphenoxy)ethylsulfanyl.
Pyrimidine Ring Formation: The final step involves the reaction of the ethylsulfanyl intermediate with a suitable pyrimidine precursor under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-Methyl-2-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine can undergo various chemical reactions, including:
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid
Reduction: Catalytic hydrogenation using palladium on carbon
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Dihydropyrimidine derivatives
Substitution: Substituted phenoxy derivatives
Scientific Research Applications
2-[2-(5-Methyl-2-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(5-Methyl-2-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Properties
IUPAC Name |
2-[2-(5-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-12(2)14-6-5-13(3)11-15(14)19-9-10-20-16-17-7-4-8-18-16/h4-8,11-12H,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWDHNKZOQEJHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCSC2=NC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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